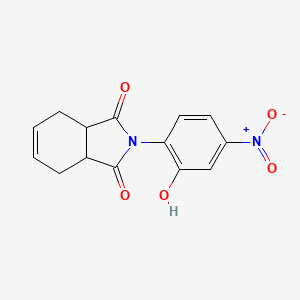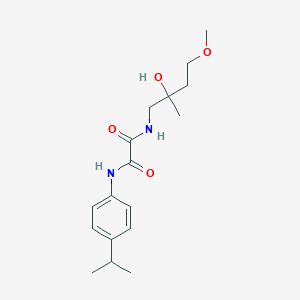![molecular formula C13H17F3N2O B2780155 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline CAS No. 1921246-82-3](/img/structure/B2780155.png)
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1921246-82-3 . It has a molecular weight of 274.29 . The compound is also known as DTAF and is a highly sensitive fluorophore that has wide applications in various scientific research.
Molecular Structure Analysis
The IUPAC name of the compound is 4-((2R,6S)-2,6-dimethylmorpholino)-3-(trifluoromethyl)aniline . The InChI code is 1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, boiling point, etc., are not mentioned in the search results.科学的研究の応用
Fluorescence-Based Thermometry
The unique properties of certain fluorescent compounds, such as N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, have been utilized in developing ratiometric fluorescent thermometers. These thermometers exploit twisted intramolecular charge transfer (TICT) emissions, which intensify with temperature increases. This phenomenon enables the precise ratiometric detection of temperature changes in scientific studies, highlighting the potential for morpholine derivatives in temperature-sensitive applications (Chemical communications, 2014).
Electroluminescence and Material Science
In material science, morpholine and aniline derivatives have been synthesized and characterized for their unique electroluminescent properties. Compounds such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline have been shown to emit intense fluorescence and form stable amorphous glasses, which are highly desirable for organic electroluminescent (EL) devices. These materials enable multicolor light emission, including white, and serve as excellent host materials for emissive dopants, facilitating color tuning and enhanced device performance (Chemistry of Materials, 2003).
Organic Synthesis and Catalysis
Morpholine and aniline derivatives have been explored for their roles in organic synthesis and catalysis. For example, the synthesis of phosphine-amido hafnium and zirconium complexes utilizing aniline derivatives has been reported. These complexes are significant for olefin polymerization, demonstrating the versatility of morpholine and aniline derivatives in catalyzing polymer formation and manipulation. This research contributes to the development of novel catalytic processes and materials in the field of polymer chemistry (Organometallics, 2013).
Pharmaceutical Research
In pharmaceutical research, compounds related to 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline have been studied for their potential as kinase inhibitors, demonstrating significant activity against Src kinase. This research indicates the potential of these compounds in developing treatments for diseases where Src kinase is implicated, showcasing the importance of morpholine and aniline derivatives in medicinal chemistry and drug development (Journal of medicinal chemistry, 2001).
Corrosion Inhibition
The use of aniline derivatives as corrosion inhibitors has been investigated, showing that compounds like N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline can significantly inhibit corrosion in metal substrates. This application is crucial for protecting industrial equipment and infrastructure from corrosion, demonstrating the practical importance of these compounds in industrial maintenance and longevity (Corrosion Science, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
特性
IUPAC Name |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJFFBDOUYWMS-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)
![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
![(2-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2780081.png)
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)
![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)



